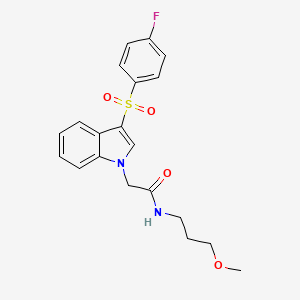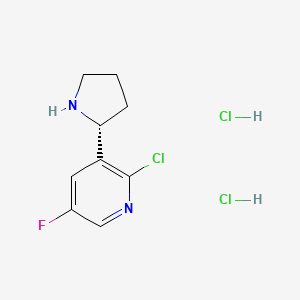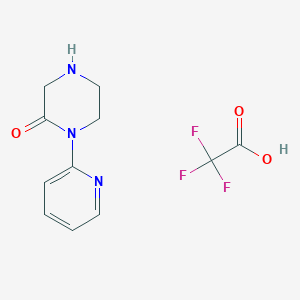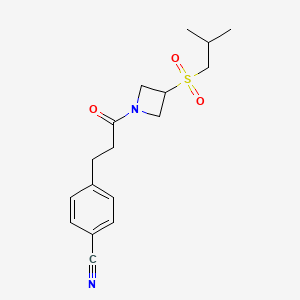![molecular formula C27H30N6O4 B2704472 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 851940-73-3](/img/no-structure.png)
8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions . The structure of the product is usually characterized with 1H NMR, 13C NMR and HRMS .Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques such as X-ray crystallography . In silico docking and molecular dynamics simulations are also used to understand the structure and interactions of the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve interactions with enzymes or other biological targets . The specific reactions depend on the exact structure of the compound and the biological system in which it is interacting.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined using a variety of techniques . These can include NMR spectroscopy, mass spectrometry, and others .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
851940-73-3 |
|---|---|
Fórmula molecular |
C27H30N6O4 |
Peso molecular |
502.575 |
Nombre IUPAC |
8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione |
InChI |
InChI=1S/C27H30N6O4/c1-29-25-24(26(35)30(2)27(29)36)33(17-22(34)19-7-5-4-6-8-19)23(28-25)18-31-13-15-32(16-14-31)20-9-11-21(37-3)12-10-20/h4-12H,13-18H2,1-3H3 |
Clave InChI |
GDRODOHRNKPDHB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)OC)CC(=O)C5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2704392.png)
![4-tert-butyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2704394.png)
![4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}-N-(4-isopropylbenzyl)benzamide](/img/structure/B2704395.png)



![N-(3-ethylphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2704400.png)
![3-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2704401.png)



![N-(2-ethylphenyl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2704409.png)
![ethyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2704410.png)
![(4-Chlorophenyl)(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2704412.png)